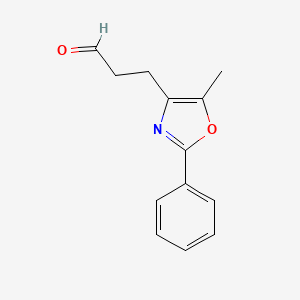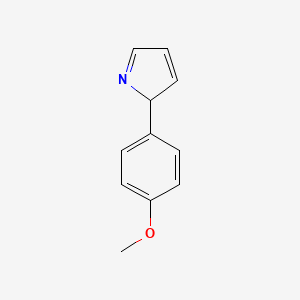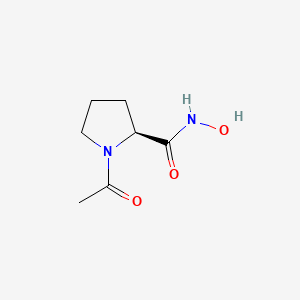
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide is a chiral compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of an acetyl group, a hydroxylamine group, and a pyrrolidine ring, makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Acetylation: The pyrrolidine ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Hydroxylamine Introduction:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Sourcing: Ensuring the availability of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted pyrrolidine compounds.
Scientific Research Applications
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or modulator.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The acetyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-carboxamide: Lacks the acetyl and hydroxylamine groups, making it less versatile.
N-Acetylpyrrolidine: Lacks the hydroxylamine group, reducing its potential for enzyme inhibition.
Hydroxypyrrolidine: Lacks the acetyl group, affecting its binding affinity.
Uniqueness
(S)-1-Acetyl-N-hydroxypyrrolidine-2-carboxamide stands out due to its unique combination of functional groups, which confer a high degree of reactivity and specificity in various chemical and biological contexts.
Properties
Molecular Formula |
C7H12N2O3 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
(2S)-1-acetyl-N-hydroxypyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c1-5(10)9-4-2-3-6(9)7(11)8-12/h6,12H,2-4H2,1H3,(H,8,11)/t6-/m0/s1 |
InChI Key |
IEBNNWMEHKBEMO-LURJTMIESA-N |
Isomeric SMILES |
CC(=O)N1CCC[C@H]1C(=O)NO |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



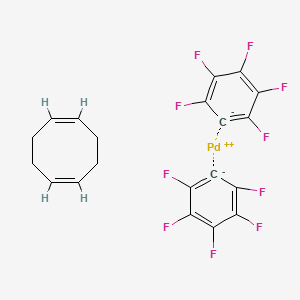
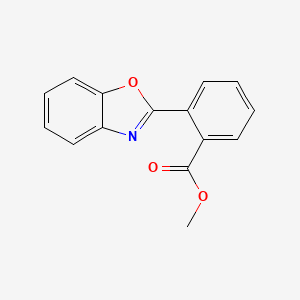
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
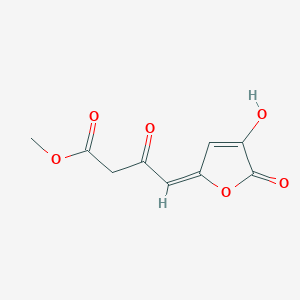
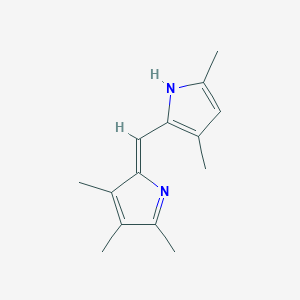
gold](/img/structure/B12871767.png)
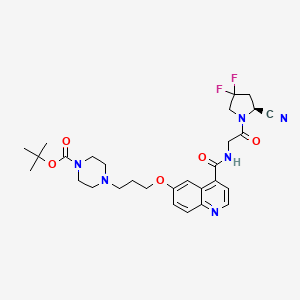
![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
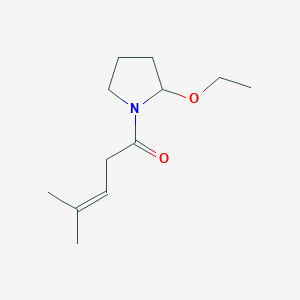
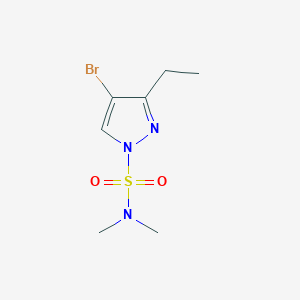
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
